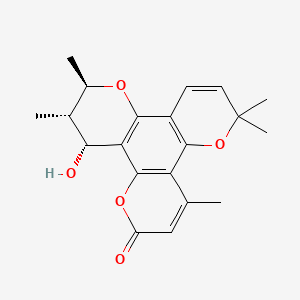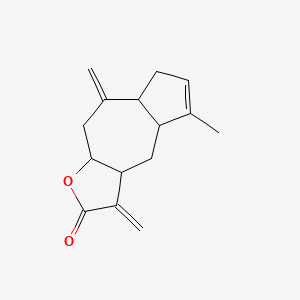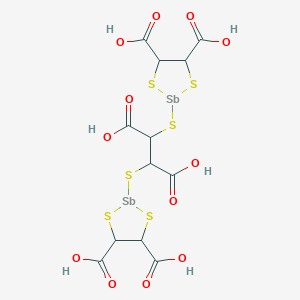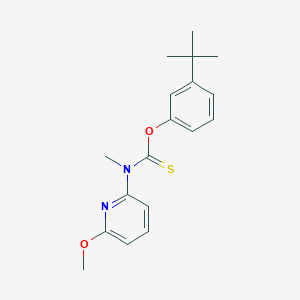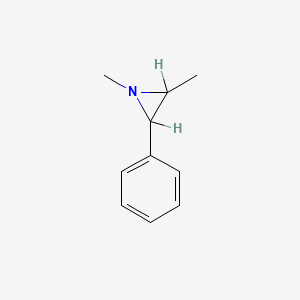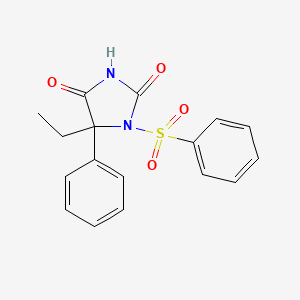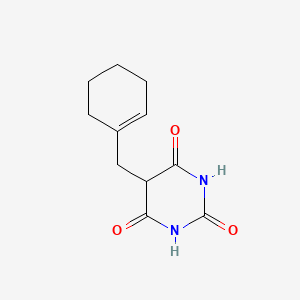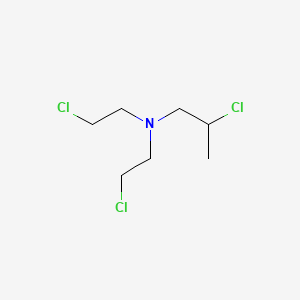![molecular formula C7H10O2 B1212556 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 4971-24-8](/img/structure/B1212556.png)
Bicyclo[3.1.0]hexane-6-carboxylic acid
描述
Bicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique bicyclo[310]hexane structure, which consists of a six-membered ring fused to a three-membered ring
作用机制
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It’s known that this compound can be used to synthesize heterocycle-functionalized structures . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .
Biochemical Pathways
It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially interact with various biochemical pathways.
Result of Action
It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially have various molecular and cellular effects.
Action Environment
It’s known that this compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method allows for the efficient formation of the bicyclic structure with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the photochemical reactions is a key factor in industrial production.
化学反应分析
Types of Reactions: Bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the strained bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reagents and conditions used.
科学研究应用
Bicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials and as a component in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Cyclohexane: A six-membered ring compound that is structurally simpler and lacks the bicyclic nature of bicyclo[3.1.0]hexane-6-carboxylic acid.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Cyclopropane: A three-membered ring compound that shares the strained ring structure but lacks the additional six-membered ring.
Uniqueness: this compound is unique due to its combination of a strained bicyclic structure and a functional carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
IUPAC Name |
bicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFHMCCBRGOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937208 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4971-24-8, 16650-37-6 | |
| Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do derivatives of Bicyclo[3.1.0]hexane-6-carboxylic acid interact with the Somatostatin receptor subtype 4 (SSTR4) and what are the downstream effects of this interaction?
A1: While one of the provided research articles focuses on this compound as a potential oral hypoglycemic agent [], the other delves into its derivatives, specifically 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amides, as agonists of SSTR4 []. These agonists bind to SSTR4, which is a G protein-coupled receptor, and initiate downstream signaling cascades. While the specific mechanisms are not elaborated upon in the abstract, SSTR4 activation is generally known to inhibit the release of various hormones and peptides, including growth hormone, insulin, and glucagon. This inhibition contributes to the potential therapeutic applications of these compounds in conditions where SSTR4 activity is implicated, although further research is needed to elucidate the precise mechanisms and effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




